molecular formula C18H19N5O2 B2388656 6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-17-4

6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2388656
M. Wt: 337.383
InChI Key: HOIJPZQSYXLBRJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The structure of imidazole has its respective numbering and resonance hybrids . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

The research on derivatives of the specified compound reveals their potential in the synthesis of biologically active molecules. For instance, the condensation of certain acetal derivatives with amino-imidazoles yielded 7,8-polymethylenehypoxanthines, precursors to compounds with antiviral and antihypertensive activities (Nilov et al., 1995). This highlights the compound's role in creating molecules with significant pharmacological potential.

Material Science and Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and demonstrated as selective fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015). This indicates the utility of such compounds in the development of new materials with specific sensing capabilities.

Catalysis and Organic Synthesis

The compounds related to "6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione" have also found application in catalysis and organic synthesis. For example, the copper-catalyzed oxidative coupling of dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), a high-performance engineering plastic, utilized copper-imidazole complexes as catalysts, showcasing the role of such compounds in enhancing catalytic activity (Gamez et al., 2001).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure and functional groups. Some imidazole compounds are classified as combustible and acute toxic .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-6-7-13(11(2)8-10)23-12(3)9-22-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJPZQSYXLBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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